molecular formula C21H21NO3S B12120586 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- CAS No. 927979-07-5

4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-

Cat. No.: B12120586
CAS No.: 927979-07-5
M. Wt: 367.5 g/mol
InChI Key: RRIXATVMWMWIPS-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-propylphenol with formaldehyde to form 4-(4-propylphenoxy)methylphenol. This intermediate is then reacted with thiazole-4-acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoleacetic acid derivatives: These compounds share the thiazole ring structure and exhibit similar chemical properties.

    Phenoxyacetic acid derivatives: These compounds have a phenoxy group attached to an acetic acid moiety, similar to the structure of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-.

Uniqueness

The uniqueness of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

927979-07-5

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

2-[2-[4-[(4-propylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C21H21NO3S/c1-2-3-15-6-10-19(11-7-15)25-13-16-4-8-17(9-5-16)21-22-18(14-26-21)12-20(23)24/h4-11,14H,2-3,12-13H2,1H3,(H,23,24)

InChI Key

RRIXATVMWMWIPS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O

Origin of Product

United States

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